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Compound of Interest

Compound Name: Tas-114

Cat. No.: B15589086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy of Tas-114, an

investigational dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine

dehydrogenase (DPD), with alternative treatments for advanced solid tumors, particularly non-

small cell lung cancer (NSCLC). The content is based on available preclinical and clinical data,

with a focus on quantitative outcomes and detailed experimental methodologies.

Introduction to Tas-114 and its Mechanism of Action
Tas-114 is an orally administered small molecule designed to enhance the anti-tumor activity of

fluoropyrimidine-based chemotherapy, such as S-1 and capecitabine. Its dual inhibitory action

targets two key enzymes:

Deoxyuridine triphosphatase (dUTPase): By inhibiting dUTPase, Tas-114 promotes the

misincorporation of fluorodeoxyuridine triphosphate (FdUTP) and deoxyuridine triphosphate

(dUTP) into DNA, leading to DNA damage and tumor cell death.

Dihydropyrimidine dehydrogenase (DPD): Inhibition of DPD, the primary enzyme for 5-

fluorouracil (5-FU) catabolism, increases the bioavailability and therapeutic concentration of

5-FU at the tumor site. This allows for potentially lower doses of fluoropyrimidine

chemotherapy, which may reduce associated toxicities.
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The synergistic effect of dUTPase and DPD inhibition aims to improve the therapeutic window

of fluoropyrimidine-based regimens.

Signaling Pathway of Tas-114 in Combination with
Fluoropyrimidine Chemotherapy
Caption: Mechanism of Tas-114 action in conjunction with 5-FU prodrugs.

Clinical Efficacy of Tas-114 in Combination Therapy
A key clinical trial evaluating the efficacy of Tas-114 is a randomized, open-label, Phase 2

study in patients with advanced or metastatic non-small cell lung cancer (NSCLC) who had

previously received at least two prior therapies. This study compared Tas-114 in combination

with S-1 versus S-1 monotherapy.

Quantitative Data from Phase 2 Clinical Trial in
Advanced NSCLC

Efficacy
Endpoint

Tas-114 + S-1
S-1
Monotherapy

Hazard Ratio
(95% CI)

p-value

Median

Progression-Free

Survival (PFS)

3.65 months 4.17 months 1.16 (0.71-1.88) 0.2744

Median Overall

Survival (OS)
7.92 months 9.82 months 1.31 (0.80-2.14) 0.1431

Overall

Response Rate

(ORR)

19.7% 10.3% - -

Disease Control

Rate (DCR)
80.3% 75.9% - -

Data from a randomized phase 2 study in patients with advanced NSCLC previously treated

with ≥ 2 regimens.
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While the combination of Tas-114 and S-1 showed a higher Overall Response Rate, this did

not translate into a statistically significant improvement in Progression-Free Survival or Overall

Survival in this study.

Safety and Tolerability
The addition of Tas-114 to S-1 was associated with a higher incidence of certain adverse

events.

Adverse Event (Grade ≥ 3) Tas-114 + S-1 S-1 Monotherapy

Anemia Higher Incidence Lower Incidence

Skin Toxicities Higher Incidence Lower Incidence

Detailed percentages for all adverse events can be found in the full study publication.

Comparison with Alternative Second-Line and Later-
Line Therapies for Advanced NSCLC
The following tables provide a comparative overview of the long-term efficacy of other

established treatments for advanced NSCLC, which can serve as a benchmark for evaluating

the potential of Tas-114.

Chemotherapy Agents

Treatment Median PFS Median OS
1-Year
Survival
Rate

2-Year
Survival
Rate

5-Year
Survival
Rate

Docetaxel ~2-3 months ~6-9 months ~30-40% - -

Pemetrexed ~2.9 months ~8.3 months ~29.7% - -

S-1

Monotherapy

~3.1-3.4

months

~9.6-11.0

months
- - -

Data is compiled from various clinical trials in second-line and later-line settings for advanced

NSCLC.
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Immunotherapy (PD-1/PD-L1 Inhibitors)

Treatment Median PFS Median OS
1-Year
Survival
Rate

2-Year
Survival
Rate

5-Year
Survival
Rate

Nivolumab - ~11.1 months - - 13.4%

Pembrolizum

ab (PD-L1

≥50%)

- 26.3 months - 51.7% 25%

Atezolizumab - - - - -

Survival rates for immunotherapy can vary significantly based on PD-L1 expression levels and

line of therapy.

Experimental Protocols
Phase 2 Clinical Trial of Tas-114 with S-1 in Advanced
NSCLC (NCT02855125)

Study Design: Randomized, open-label, Phase 2 study.

Patient Population: Patients with advanced or metastatic NSCLC who had received at least

two prior therapies.

Intervention Arm: Tas-114 (400 mg) administered orally twice daily in combination with S-1

(30 mg/m²).

Control Arm: S-1 (30 mg/m²) monotherapy.

Primary Endpoint: Progression-Free Survival (PFS).

Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), Disease

Control Rate (DCR), and safety.

Preclinical Studies (General Methodology)
Preclinical evaluation of Tas-114 typically involved in vitro and in vivo studies.
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In Vitro:

Enzyme Inhibition Assays: To determine the inhibitory activity of Tas-114 against dUTPase

and DPD.

Cell-based Assays: Using various cancer cell lines to assess the potentiation of

fluoropyrimidine-induced cytotoxicity by Tas-114.

In Vivo:

Xenograft Models: Human cancer cell lines were implanted into immunodeficient mice.

The mice were then treated with Tas-114 in combination with fluoropyrimidines (e.g.,

capecitabine) to evaluate the anti-tumor efficacy and tolerability of the combination. Tumor

growth inhibition was a key endpoint.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To assess the absorption,

distribution, metabolism, and excretion of Tas-114 and its effect on 5-FU levels and

dUTPase activity in plasma and tumor tissues.

Experimental Workflow for Preclinical Xenograft Studies
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Caption: A typical workflow for preclinical xenograft studies of Tas-114.

Conclusion
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Tas-114, in combination with fluoropyrimidine chemotherapy, represents a novel approach to

cancer treatment by targeting both dUTPase and DPD. While the initial Phase 2 clinical trial in

advanced NSCLC did not demonstrate a significant improvement in the primary endpoint of

Progression-Free Survival, it did show an encouraging increase in the Overall Response Rate.

Further studies are needed to identify patient populations that may derive the most benefit from

this combination therapy and to optimize the treatment regimen.

Compared to existing second-line and later-line therapies for advanced NSCLC, the efficacy of

the Tas-114 and S-1 combination, as demonstrated in the Phase 2 trial, does not currently

show a clear long-term survival advantage over established treatments like docetaxel,

pemetrexed, or immunotherapy in unselected patient populations. However, the unique

mechanism of action warrants further investigation, potentially in biomarker-defined subgroups

or in other tumor types where fluoropyrimidines are a cornerstone of treatment. The safety

profile of the combination therapy, particularly the increased incidence of anemia and skin

toxicities, will also be an important consideration in future clinical development.

To cite this document: BenchChem. [Assessing the Long-Term Efficacy of Tas-114
Treatment: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589086#assessing-the-long-term-efficacy-of-tas-
114-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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